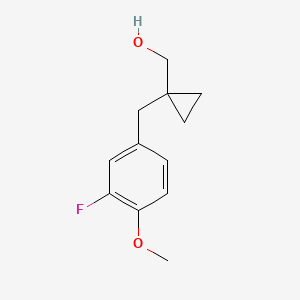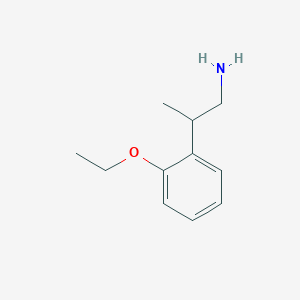
2-(2-Ethoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is also known by its IUPAC name, 1-(2-ethoxyphenyl)-1-propanamine .
Métodos De Preparación
The synthesis of 2-(2-Ethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-(2-ethoxyphenyl)-2-nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(2-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)propan-1-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
2-(2-Hydroxyphenyl)propan-1-amine: The presence of a hydroxy group can significantly alter the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)propan-1-amine: The chloro group introduces different electronic effects, potentially affecting the compound’s chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3 |
Clave InChI |
NCEUYMBWYMBLJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



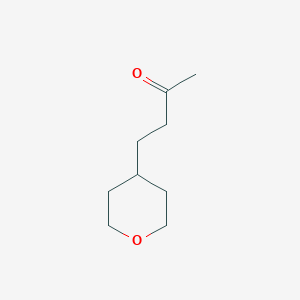
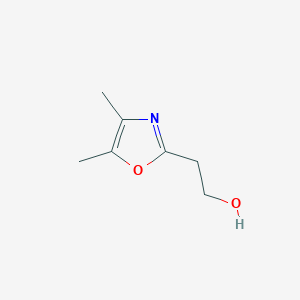
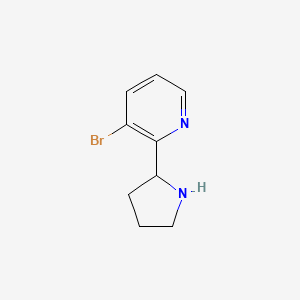
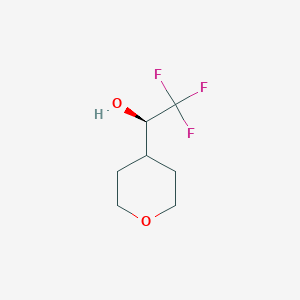
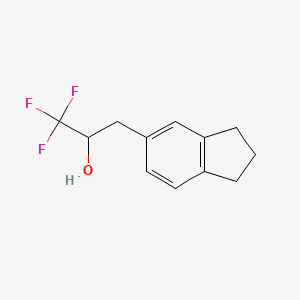
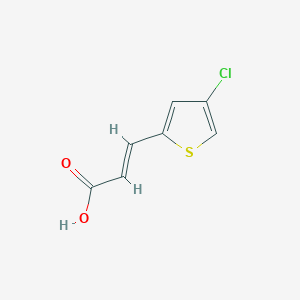
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
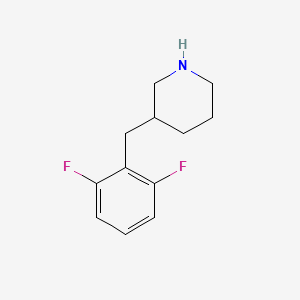
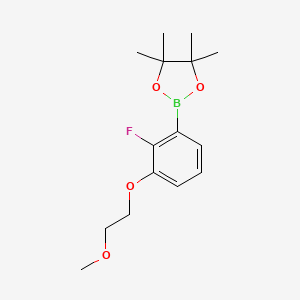
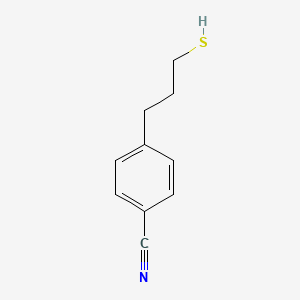
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
